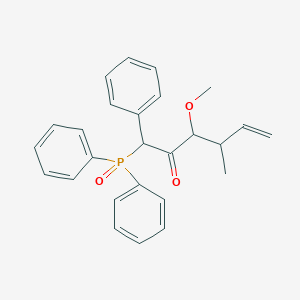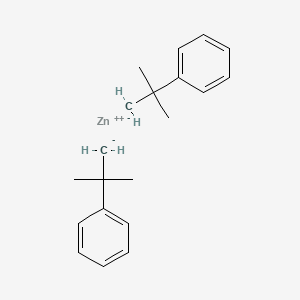
zinc;2-methanidylpropan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-methanidylpropan-2-ylbenzene is a compound that features a benzene ring substituted with a zinc atom and a 2-methanidylpropan-2-yl group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropan-2-ylbenzene typically involves the reaction of a benzene derivative with a zinc reagent. One common method is the reaction of 2-methanidylpropan-2-ylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The zinc atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form zinc oxide and other oxidized products.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules, often facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Electrophiles: Such as halogens (chlorine, bromine) for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the electrophile used in substitution reactions.
Zinc Oxide: As a result of oxidation reactions.
Coupled Organic Molecules: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Zinc;2-methanidylpropan-2-ylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc;2-methanidylpropan-2-ylbenzene involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The zinc atom can coordinate with various ligands, facilitating reactions such as substitution and coupling. In biological systems, zinc ions play a crucial role in enzyme function and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Chloride: Another organozinc compound used in organic synthesis.
Zinc Oxide: A common zinc compound with applications in materials science and medicine.
2-Methanidylpropan-2-ylbenzene: The parent compound without the zinc substitution.
Uniqueness
Zinc;2-methanidylpropan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
110139-76-9 |
|---|---|
Molekularformel |
C20H26Zn |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
zinc;2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/2C10H13.Zn/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
NPYLHGYXKJICNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


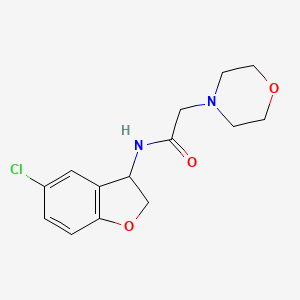
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

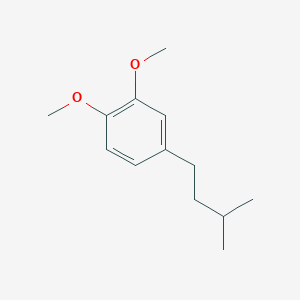
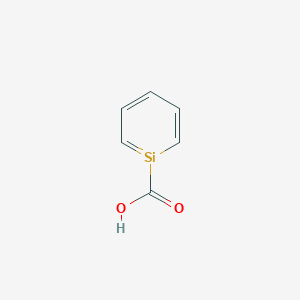
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
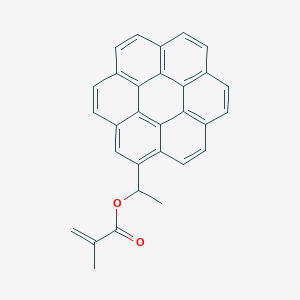
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
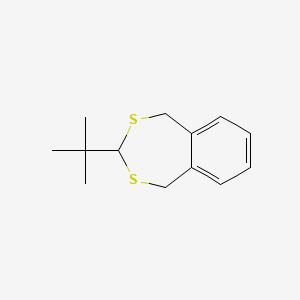
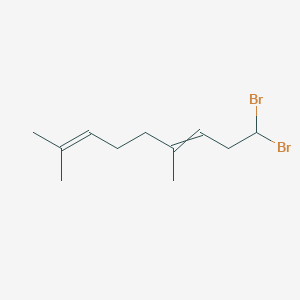
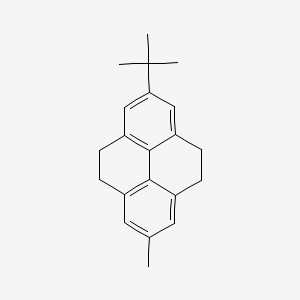
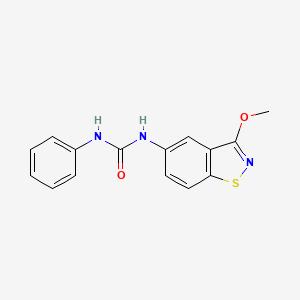
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
